molecular formula C3H2ClN3 B1239457 2-Chloro-1,3,5-triazine CAS No. 6153-86-2

2-Chloro-1,3,5-triazine

Cat. No. B1239457
CAS RN: 6153-86-2
M. Wt: 115.52 g/mol
InChI Key: HTSVYUUXJSMGQC-UHFFFAOYSA-N
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Description

2-Chloro-1,3,5-triazine is a derivative of the 1,3,5-triazine structure, a six-membered heterocycle with symmetrically located nitrogen atoms . It is a stable, yet highly reactive, peptide coupling agent. It is reported as a useful coupling reagent for the purification of peptides .


Synthesis Analysis

The synthesis of 1,3,5-triazine derivatives can be easily prepared from the readily available 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) . Using microwave irradiation gives the desired products in less time, good yield, and higher purity .


Molecular Structure Analysis

The optimized geometry and vibrational frequencies of 1,3,5-triazine derivatives have been computed using density functional theory (DFT) method . The calculated frontier molecular orbitals have affirmed the charge transfer interaction takes place within the molecules .


Chemical Reactions Analysis

The biodegradation pathways regarding the microbial degradation of triazine derivatives are presented as well as modification mechanisms of the compounds in plants capable of tolerating their action . The process has been shown to lead to the formation of 2,4,6-trihydroxy-1,3,5-triazine (cyanuric acid) as the final product of the degradation process .


Physical And Chemical Properties Analysis

2-Chloro-1,3,5-triazine is a crystalline solid that appears as white in color. It is insoluble in water but soluble in organic solvents such as ethanol and acetone . Depending on the functional group introduced, the melting point of these 1,3,5-triazine derivatives ranged from 43 °C to 190 °C .

Scientific Research Applications

Synthesis and Reactivity

2-Chloro-1,3,5-triazine derivatives, due to their unique structure, are central in various synthetic applications. Their reactivity has been explored in cross-coupling processes with various organometallic reagents, forming new carbon-carbon bonds on the heteroaromatic ring. These reactions yield 2-alkyl-4,6-dimethoxy-1,3,5-triazines, demonstrating the versatility of 2-chloro-1,3,5-triazine in synthetic chemistry (Samaritani et al., 2005).

Applications in Material Chemistry

1,3,5-Triazines, including 2-chloro derivatives, find significant application in material chemistry. They are recognized for their role as chelating agents and can be used in the development of liquid crystals, metal complexes, and hydrogenation catalysts. Their ease of manipulation and the affordability of starting materials make them an ideal scaffold for creating combinatorial libraries in material science (Giacomelli & Porcheddu, 2008).

Catalysis and Polymer Chemistry

Triazine derivatives, including those based on 2-chloro-1,3,5-triazine, are used in catalysis and polymer chemistry. The structural symmetry and functionalizability of the triazine core render it a powerful scaffold for the generation of molecular libraries, useful in diverse industrial applications (Banerjee et al., 2013).

Gas Adsorption and Separation

1,3,5-Triazine-based microporous polymers have shown high carbon dioxide uptake, making them promising materials for applications in gas adsorption and separation. Their synthesis involves the use of 2,4,6-trichloro-1,3,5-triazine and demonstrates the potential of chloro-triazine derivatives in environmental applications, particularly in capturing greenhouse gases (Lim et al., 2012).

Environmental Chemistry

2-Chloro-1,3,5-triazine derivatives are also studied in environmental chemistry, particularly in understanding the fate and transport of chlorine-containing pesticides. Computational chemistry methods have been used to predict the hydrolysis trends of 2-chloro-s-triazines, which is essential for evaluating their environmental impact and degradation pathways (Sawunyama & Bailey, 2002).

Safety And Hazards

2-Chloro-1,3,5-triazine is classified as causing severe skin burns and eye damage, may cause an allergic skin reaction, and is toxic to aquatic life with long-lasting effects . It is recommended to avoid dust formation, ensure adequate ventilation, and use personal protective equipment as required .

Future Directions

The future development of 1,3,5-triazine-based functional materials is undoubtedly related to the creation of more advanced molecules for PhOLEDs, highly effective organic chromophores with thermally activated delayed fluorescence (TADF), and nonlinear optical (NLO) materials as well as ones for energy storage .

properties

IUPAC Name

2-chloro-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2ClN3/c4-3-6-1-5-2-7-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTSVYUUXJSMGQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC=NC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80210524
Record name 2-Chloro-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80210524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1,3,5-triazine

CAS RN

6153-86-2
Record name s-Triazine, 2-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006153862
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80210524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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